Fenofibryl glucuronide is the major urinary metabolite of fenofibrate, a drug belonging to the fibrate class used to lower lipid levels in the blood []. Fenofibrate itself is a prodrug rapidly hydrolyzed to its active form, fenofibric acid []. While fenofibric acid is the pharmacologically active compound, fenofibryl glucuronide serves as a key indicator of fenofibrate metabolism in the human body [, ]. By studying fenofibryl glucuronide, researchers can gain valuable insights into the pharmacokinetic properties of fenofibrate and its disposition within the body [, ].
Fenofibrate, the parent compound, is a synthetic derivative of fibric acid. It was approved by the Food and Drug Administration in 1993 and is commonly marketed under various brand names, including Tricor and Lipofen. Fenofibryl glucuronide is generated primarily in the liver through the action of UDP-glucuronosyltransferases, specifically UGT1A9, which catalyzes the conjugation of fenofibric acid, the active metabolite of fenofibrate, with glucuronic acid .
Fenofibryl glucuronide falls under the category of acyl glucuronides, which are formed from carboxylic acids. These compounds are known for their potential reactivity and involvement in drug metabolism. Acyl glucuronides are significant in pharmacology due to their ability to modulate the pharmacokinetic profiles of drugs .
The synthesis of fenofibryl glucuronide can be achieved through various methods, predominantly involving enzymatic reactions facilitated by liver microsomes or recombinant enzymes. The primary method includes:
In laboratory settings, fenofibryl glucuronide can be synthesized using:
Fenofibryl glucuronide is characterized by its acyl group attached to a glucuronic acid moiety. Its structural formula can be represented as:
This indicates that it consists of both the fenofibric acid backbone and a glucuronic acid unit.
The molecular weight of fenofibryl glucuronide is approximately 493.0 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation .
Fenofibryl glucuronide participates in several chemical reactions primarily related to its metabolism and excretion:
The reactivity of acyl glucuronides like fenofibryl glucuronide is notable; they can form covalent adducts with proteins, which may have implications for drug safety and efficacy. In vitro studies have shown that these interactions can lead to altered pharmacokinetics .
The mechanism of action for fenofibryl glucuronide involves its role as a metabolite that influences lipid metabolism. Upon administration of fenofibrate:
This metabolic pathway enhances the elimination half-life of fenofibrate's active metabolite while potentially reducing its toxicity .
Fenofibryl glucuronide serves several roles in pharmaceutical research:
Fenofibryl glucuronide (chemical name: (2S,3S,4S,5R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid) is the primary acyl glucuronide metabolite of fenofibric acid, itself the active metabolite of the lipid-lowering prodrug fenofibrate. Its molecular formula is C₂₃H₂₃ClO₁₀, with a monoisotopic mass of 494.1136 Da and an average molecular weight of 494.88 g/mol [7]. The structure consists of fenofibric acid (a 4-chlorobenzoylphenoxyisobutyrate derivative) covalently linked via an ester bond (β-1-O-acyl) to the anomeric carbon (C1) of glucuronic acid [1] [7].
The glucuronic acid moiety adopts a pyranose ring conformation with fixed stereochemistry at C2 (S), C3 (S), C4 (S), and C5 (R), while the anomeric C1 position (S configuration) forms the labile ester bond [7]. This configuration is critical for enzymatic recognition by UDP-glucuronosyltransferases (UGTs), primarily UGT1A9 in humans [4].
A key characteristic of fenofibryl glucuronide is its propensity to undergo acyl migration, forming positional isomers. The β-1-O-acyl conjugate is highly susceptible to intramolecular transesterification, where the fenofibryl group migrates sequentially to the 2-, 3-, and 4-hydroxyl positions of the glucuronic acid ring. This process generates α- and β-anomers at each position, resulting in up to seven isomeric forms (1-O-β, 2-O-α, 2-O-β, 3-O-α, 3-O-β, 4-O-α, 4-O-β) [1] [6]. Unlike the stable 1-O-β-glucuronide formed enzymatically, these isomers are chemically synthesized and lack enzymatic hydrolysis pathways.
Table 1: Isomeric Forms of Fenofibryl Glucuronide
Isomer Position | Bond Type | Stability | Detection Method |
---|---|---|---|
1-O-β | Ester | Least stable (native) | LC-MS, NMR |
2-O-α/β | Ester | Moderate | HPLC-UV, LC-MS |
3-O-α/β | Ester | Moderate | HPLC-UV, LC-MS |
4-O-α/β | Ester | Most stable | HPLC-UV, LC-MS |
The stability of fenofibryl glucuronide is highly dependent on pH, temperature, and the biological matrix. Under physiological conditions (pH 7.4, 37°C), the native 1-O-β-glucuronide undergoes rapid degradation via three competing pathways:
Compared to other fibrate glucuronides (e.g., clofibryl glucuronide), fenofibryl glucuronide exhibits moderate stability. At pH 7.4 and 37°C, its degradation half-life in buffer is approximately 2–4 hours, while clofibryl glucuronide degrades within 0.5–1 hour. However, degradation accelerates significantly in protein-containing solutions like human serum albumin (HSA) or plasma. For example, the half-life decreases to <1 hour in 4.5% HSA due to:
Table 2: Degradation Kinetics of Fenofibryl Glucuronide
Condition | Half-life (Hours) | Major Pathway | Covalent Binding to HSA |
---|---|---|---|
Buffer (pH 7.4) | 2.0–4.0 | Acyl migration | Negligible |
4.5% HSA (pH 7.4) | 0.5–1.0 | Hydrolysis + Adduction | 0.76–1.22% of dose |
Human Plasma (pH 7.4) | <0.5 | Hydrolysis + Adduction | Higher than in HSA alone |
The covalent binding is stereoselective. Incubations with human serum albumin show higher adduct formation for the R-enantiomer of fenofibryl glucuronide (1.22% ± 0.36) than the S-enantiomer (0.76% ± 0.12) at 0.1 mM concentrations [8]. This binding occurs primarily via the glucuronide’s open-chain aldehyde rather than direct transacylation, evidenced by higher protein labeling when the glucuronide moiety (not the aglycone) is radiolabeled [1] [6].
Fenofibryl glucuronide is significantly more hydrophilic than its aglycone (fenofibric acid), owing to the polar glucuronic acid moiety (–COOH, –OH groups). Its predicted octanol-water partition coefficient (log P) is 1.35 (ALOGPS), while the aqueous solubility is estimated at 0.235 mg/mL [2]. The molecule features nine hydrogen bond acceptors and five hydrogen bond donors, contributing to its polarity [7].
The presence of ionizable groups (carboxylic acids in glucuronide and fenofibryl moiety) dictates pH-dependent solubility. At physiological pH (7.4), both carboxylic acids (pKₐ ~3–4) are deprotonated, conferring a net negative charge and enhancing water solubility. This polarity facilitates renal excretion, explaining why ~70–75% of a fenofibrate dose is eliminated in urine as fenofibryl glucuronide [3] [4].
Despite its hydrophilicity, fenofibryl glucuronide retains limited membrane permeability. Its polar surface area (162.98 Ų) and molecular weight (~495 Da) exceed typical thresholds for passive diffusion (PSA <140 Ų, MW <500 Da), necessitating active transporters for hepatobiliary excretion or intestinal reabsorption [2] [7]. This property also minimizes distribution into lipid-rich tissues.
Table 3: Key Physicochemical Parameters
Parameter | Value | Method/Prediction |
---|---|---|
Molecular Formula | C₂₃H₂₃ClO₁₀ | Empirical |
Molecular Weight | 494.88 g/mol | Monoisotopic mass |
log P (Partition coefficient) | 1.35 | ALOGPS |
Water Solubility | 0.235 mg/mL | ALOGPS |
Hydrogen Bond Donors | 5 | Structure-based count |
Hydrogen Bond Acceptors | 9 | Structure-based count |
Polar Surface Area | 162.98 Ų | ChemAxon |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4